molecular formula C9H8N2O2 B1592089 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-93-4

4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1592089
CAS No.: 143803-93-4
M. Wt: 176.17 g/mol
InChI Key: FINDGXZZNHWULW-UHFFFAOYSA-N
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Description

4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C9H8N2O2. It is characterized by a fused ring system consisting of a pyrazole and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane and methanol, followed by purification through column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions, with optimization for yield and purity through process engineering and quality control measures .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or halogen groups .

Scientific Research Applications

4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-11-8(6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINDGXZZNHWULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617636
Record name 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143803-93-4
Record name 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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